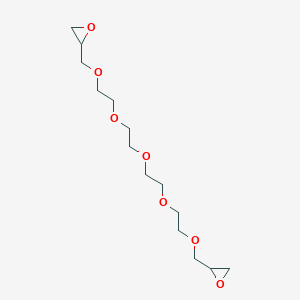
1,15-Di(oxiran-2-yl)-2,5,8,11,14-pentaoxapentadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxirane, 2,2’-(2,5,8,11,14-pentaoxapentadecane-1,15-diyl)bis- is a chemical compound with the molecular formula C14H26O7This compound is a colorless to pale yellow viscous liquid, known for its excellent solubility in various organic and inorganic compounds, low toxicity, and high stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Alcohol-Acid Condensation Method: This method involves the reaction of glycerol with tetraethylene glycol in the presence of a catalyst to form the ester, which is then converted to the ether through a subsequent reaction.
Distillation Method: This method involves the distillation of a mixture of glycerol and tetraethylene glycol to separate the desired product.
Industrial Production Methods
In industrial settings, the compound is typically produced through the alcohol-acid condensation method due to its efficiency and scalability. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions often conducted in the presence of a base to facilitate ring opening.
Major Products
Oxidation: Formation of diols or carboxylic acids depending on the extent of oxidation.
Reduction: Formation of alcohols.
Substitution: Formation of amino alcohols or thioethers.
Applications De Recherche Scientifique
Oxirane, 2,2’-(2,5,8,11,14-pentaoxapentadecane-1,15-diyl)bis- has a wide range of applications in scientific research:
Mécanisme D'action
The primary mechanism of action of Oxirane, 2,2’-(2,5,8,11,14-pentaoxapentadecane-1,15-diyl)bis- involves the opening of the oxirane ring. This ring-opening reaction can occur in the presence of nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxirane, 2,2’-[methylenebis(4,1-phenyleneoxymethylene)]bis-: This compound has a similar oxirane structure but differs in its substituents, leading to different chemical properties and applications.
Oxirane, 2,2’-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis-: Another similar compound with variations in its molecular structure, affecting its reactivity and uses.
Uniqueness
Oxirane, 2,2’-(2,5,8,11,14-pentaoxapentadecane-1,15-diyl)bis- is unique due to its high solubility, low toxicity, and stability. These properties make it particularly suitable for applications in biocompatible materials and industrial products where these characteristics are essential .
Propriétés
Numéro CAS |
17626-93-6 |
|---|---|
Formule moléculaire |
C14H26O7 |
Poids moléculaire |
306.35 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-(oxiran-2-ylmethoxy)ethoxy]ethoxy]ethoxy]ethoxymethyl]oxirane |
InChI |
InChI=1S/C14H26O7/c1(3-16-5-7-18-9-13-11-20-13)15-2-4-17-6-8-19-10-14-12-21-14/h13-14H,1-12H2 |
Clé InChI |
VSRMIIBCXRHPCC-UHFFFAOYSA-N |
SMILES |
C1C(O1)COCCOCCOCCOCCOCC2CO2 |
SMILES canonique |
C1C(O1)COCCOCCOCCOCCOCC2CO2 |
Synonymes |
2-[2-[2-[2-(2-glycidoxyethoxy)ethoxy]ethoxy]ethoxyMethyl]oxirane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















